molecular formula C13H17N3O4S B4554781 N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide

N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide

Cat. No.: B4554781
M. Wt: 311.36 g/mol
InChI Key: BLCQJQGZOKLTSH-UHFFFAOYSA-N
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Description

N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-piperidinesulfonamide is 311.09397721 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Properties

  • Antioxidant and Enzyme Inhibition : A study by Lolak et al. (2020) reported that novel benzenesulfonamides, which include structures related to N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-piperidinesulfonamide, showed moderate antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Antimicrobial Activity

  • Antimicrobial Effects : Research by Desai et al. (2016) explored the antimicrobial activity of sulfonamide derivatives, including those structurally similar to the compound . They found that certain derivatives exhibited significant antimicrobial activity against various microbial strains (Desai et al., 2016).

Anticonvulsant and Antitumor Activity

  • Anticonvulsant and Antitumor Potential : A study by Mishra et al. (2017) demonstrated that benzenesulfonamide derivatives acted as effective inhibitors of human carbonic anhydrase, a key enzyme in epileptogenesis. Some derivatives also showed promising anticonvulsant activity in animal models, indicating their potential as treatments for epilepsy (Mishra et al., 2017).

Antitumor and Anticancer Applications

  • Inhibitory Action Against Tumor-Associated Isoforms : Lolak et al. (2019) identified that ureido benzenesulfonamides, related to the compound , showed potent inhibition of the tumor-associated human carbonic anhydrase IX isoform. This suggests their potential use in anticancer treatments (Lolak et al., 2019).

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity : Tarasov et al. (2002) focused on the chemical synthesis of benzoxazinone derivatives and explored their reactivity, providing insights into the chemical properties and potential applications of such compounds (Tarasov et al., 2002).

Cognitive Enhancing Properties

  • Cognitive Enhancement : Research by Hirst et al. (2006) on a similar compound, SB-399885, showed cognitive enhancing properties in animal models, suggesting potential applications in treating cognitive deficits like Alzheimer's disease (Hirst et al., 2006).

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c17-13-9-14-11-8-10(4-5-12(11)20-13)15-21(18,19)16-6-2-1-3-7-16/h4-5,8,14-15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCQJQGZOKLTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide
Reactant of Route 2
N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide
Reactant of Route 3
N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide
Reactant of Route 5
N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide
Reactant of Route 6
N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.